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Introduction

ASTX029, also known as beroterkib, is a potent and selective, orally bioavailable small
molecule inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2] As key
components of the mitogen-activated protein kinase (MAPK) signaling pathway, ERK1 and
ERK2 are crucial transducers of extracellular signals to the nucleus, regulating a wide array of
cellular processes including proliferation, differentiation, survival, and apoptosis.[2][3] The
MAPK pathway is frequently dysregulated in various human cancers, making ERK1/2 attractive
therapeutic targets.[3] ASTX029 distinguishes itself through a dual mechanism of action,
inhibiting both the catalytic activity of ERK and its activating phosphorylation by MEK, offering a
more comprehensive suppression of the MAPK pathway. This document provides a detailed
technical overview of the chemical structure, properties, and key experimental methodologies
related to ASTX029.

Chemical Structure and Properties

ASTXO029 is a complex heterocyclic molecule with the IUPAC name (2R)-2-(6-{5-chloro-2-
[(oxan-4-yl)amino]pyrimidin-4-yl}-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(1S)-1-(3-fluoro-5-
methoxyphenyl)-2-hydroxyethyl]propanamide. Its chemical and physical properties are
summarized in the tables below.

Chemical Identifiers
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Identifier Value

(2R)-2-(6-{5-chloro-2-[(oxan-4-
yl)amino]pyrimidin-4-yl}-1-oxo-2,3-dihydro-1H-
isoindol-2-yl)-N-[(1S)-1-(3-fluoro-5-
methoxyphenyl)-2-hydroxyethyl]propanamide

IUPAC Name

C--INVALID-LINK--
SMILES C1=CC(=CC(=C1)F)OC">C@HN2CC3=C(C2=
0)C=C(C=C3)C4=NC(=NC=C4CI)NC5CCOCC5

CAS Number 2095719-92-7

Physicochemical Properties

Property Value
Molecular Formula C29H31CIFN505
Molecular Weight 584.04 g/mol
Appearance White to off-white solid

N DMSO: 100 mg/mL (171.22 mM) Water:
Solubility

Insoluble

XLogP3-AA 2.9

Mechanism of Action and Signaling Pathway

ASTXO029 is a highly potent and selective dual-mechanism inhibitor of ERK1 and ERK2. Its
unique binding mode allows it to not only block the catalytic activity of ERK but also to prevent
the phosphorylation of ERK by its upstream kinase, MEK. This dual inhibition leads to a more
profound and sustained suppression of the MAPK signaling pathway, which is a critical driver of
cell proliferation and survival in many cancers.

The RAS-RAF-MEK-ERK cascade is a central signaling pathway that relays extracellular
signals from receptor tyrosine kinases to the nucleus. Mutations in components of this pathway,
such as BRAF and RAS, are common in human cancers and lead to its constitutive activation.
By targeting the terminal kinases in this cascade, ASTX029 can effectively block the
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downstream signaling outputs, including the phosphorylation of substrates like Ribosomal S6
Kinase (RSK), leading to cell cycle arrest and apoptosis in cancer cells with MAPK pathway-
activating mutations.
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Figure 1. Simplified MAPK signaling pathway and the dual mechanism of ASTX029.
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Experimental Protocols

The following sections outline generalized protocols for key experiments used to characterize
the activity of ASTX029, based on methodologies reported in the literature.

In Vitro Cell Proliferation Assay (AlamarBlue)

This assay quantitatively measures cell proliferation and viability. Metabolically active cells
reduce the AlamarBlue reagent, resulting in a fluorescent signal proportional to the number of
viable cells.

Methodology:

o Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1,000-
5,000 cells/well) and allow them to adhere overnight.

o Compound Treatment: Treat the cells with a serial dilution of ASTX029 or vehicle control
(e.g., DMSO) for a specified duration (e.g., 72-96 hours).

o AlamarBlue Addition: Add AlamarBlue reagent to each well at 10% of the total volume.
 Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.

o Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an
excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

o Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the
percentage of cell viability against the logarithm of the drug concentration and fitting the data
to a dose-response curve.

In Vitro Cell Proliferation Assay Workflow ]
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Figure 2. General workflow for an in vitro cell proliferation assay.

In-Cell Phosphorylation Assays (MSD)

Meso Scale Discovery (MSD) assays are used to quantify the levels of phosphorylated

proteins, such as pERK and its substrate pRSK, in cell lysates.

Methodology:

Cell Treatment: Plate cells and treat with different concentrations of ASTX029 for a specified
time (e.g., 2 hours).

Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer
containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a standard
method (e.g., BCA assay).

MSD Assay:

o Add blocking solution to the MSD plate and incubate.

o

Wash the plate and add cell lysates.

[¢]

Incubate to allow capture of the target protein.

o

Wash and add the detection antibody (e.g., SULFO-TAG labeled anti-total ERK).

[e]

Incubate to allow antibody binding.

Wash and add MSD Read Buffer.

o

Signal Detection: Read the plate on an MSD instrument to measure the
electrochemiluminescence signal.

Data Analysis: Normalize the phosphoprotein signal to the total protein signal or total protein
concentration and determine the IC50 for inhibition of phosphorylation.

In Vivo Tumor Xenograft Studies
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These studies evaluate the anti-tumor efficacy of ASTX029 in an animal model.
Methodology:

o Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A375 melanoma or
HCT116 colorectal cancer cells) into immunocompromised mice (e.g., nude or SCID mice).

o Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mms3).

e Randomization and Treatment: Randomize the mice into treatment and control groups.
Administer ASTX029 orally at various doses and schedules. The control group receives a
vehicle.

o Tumor Measurement: Measure tumor volume periodically (e.g., twice weekly) using calipers.
e Monitoring: Monitor the body weight and general health of the mice throughout the study.

e Endpoint: At the end of the study (due to tumor size limits or a predetermined time point),
euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic
marker analysis).

o Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-
tumor activity.

Summary of In Vitro and In Vivo Activity

ASTX029 has demonstrated potent activity in a wide range of cancer cell lines harboring
MAPK pathway mutations. Furthermore, it has shown significant anti-tumor efficacy in various
preclinical xenograft models.

In Vitro Proliferation IC50 Values

Cell Line Cancer Type Mutation IC50 (nM)
A375 Melanoma BRAF V600E 3.4
HCT116 Colorectal KRAS G13D 28
BRAF, KRAS, or
Various Various 1.8 - 380
NRAS

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b3025699?utm_src=pdf-body
https://www.benchchem.com/product/b3025699?utm_src=pdf-body
https://www.benchchem.com/product/b3025699?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

In Vitro Phosphorvlation Inhibition 1C50 Values

Cell Line Target IC50 (nM)

A375 pRSK 3.3

HCT116 pRSK 4.0
Conclusion

ASTXO029 is a promising clinical candidate with a novel dual-mechanism of action that leads to
a robust inhibition of the MAPK signaling pathway. Its potent in vitro and in vivo anti-tumor
activity in models with MAPK pathway alterations highlights its therapeutic potential for the
treatment of a broad range of cancers. The data and methodologies presented in this guide
provide a comprehensive technical foundation for researchers and drug development
professionals working on or interested in this class of targeted therapies. ASTX029 is currently
being evaluated in a Phase I/l clinical trial for patients with advanced solid tumors
(NCT03520075).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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